N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide
Brand Name: Vulcanchem
CAS No.: 448208-69-3
VCID: VC21441687
InChI: InChI=1S/C26H22ClNO5S/c1-4-18-5-12-22(13-6-18)34(31,32)28(26(30)19-7-9-20(27)10-8-19)21-11-14-24-23(15-21)25(16(2)29)17(3)33-24/h5-15H,4H2,1-3H3
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C26H22ClNO5S
Molecular Weight: 496g/mol

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide

CAS No.: 448208-69-3

Cat. No.: VC21441687

Molecular Formula: C26H22ClNO5S

Molecular Weight: 496g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide - 448208-69-3

Specification

CAS No. 448208-69-3
Molecular Formula C26H22ClNO5S
Molecular Weight 496g/mol
IUPAC Name N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(4-ethylphenyl)sulfonylbenzamide
Standard InChI InChI=1S/C26H22ClNO5S/c1-4-18-5-12-22(13-6-18)34(31,32)28(26(30)19-7-9-20(27)10-8-19)21-11-14-24-23(15-21)25(16(2)29)17(3)33-24/h5-15H,4H2,1-3H3
Standard InChI Key ZDSHZQWEPNGPAA-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)Cl
Canonical SMILES CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)Cl

Introduction

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure combines a benzofuran core, a sulfonamide group, and a benzamide moiety, suggesting possible biological activity. This compound is structurally related to other derivatives known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Structural Information

Molecular Formula: C25H22ClNO5S
Molecular Weight: 487.97 g/mol

IUPAC Name:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide

SMILES Notation:
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)CC)C(=O)C

Below is a table summarizing its key chemical properties:

PropertyValue
Molecular FormulaC25H22ClNO5S
Molecular Weight487.97 g/mol
SolubilityLikely soluble in organic solvents (e.g., DMSO, ethanol)
Functional GroupsBenzofuran, sulfonamide, benzamide, ketone, chloroaryl

Synthesis Pathway

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide typically involves multi-step reactions:

  • Formation of the Benzofuran Core: Starting from commercially available precursors like salicylic acid derivatives, cyclization reactions yield the benzofuran scaffold.

  • Introduction of the Acetyl and Methyl Groups: Functionalization at specific positions on the benzofuran ring introduces acetyl and methyl groups.

  • Coupling with Sulfonamide and Benzamide Groups: Using reagents such as sulfonyl chlorides and amides under catalytic conditions forms the final compound.

These steps require precise control over reaction conditions (e.g., temperature, solvent choice) to ensure high yield and purity.

Potential Applications

The structural features of this compound suggest several potential applications:

  • Anti-inflammatory Activity:

    • The benzofuran core has been associated with inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation pathways.

    • Sulfonamides are known for their ability to modulate biological targets.

  • Anticancer Potential:

    • Similar compounds have shown activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Antimicrobial Properties:

    • The presence of sulfonamide groups often correlates with antibacterial and antifungal activity.

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

TechniquePurpose
NMR SpectroscopyTo confirm the structure and verify functional groups (e.g., 1H and 13C NMR).
Mass SpectrometryTo determine molecular weight and fragmentation pattern.
IR SpectroscopyTo identify functional groups (e.g., C=O stretch for ketones).
X-ray CrystallographyFor detailed structural analysis and confirmation of stereochemistry.

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